5-(4-Nitrophenyl)-1H-Tetrazole
Overview
Description
5-(4-Nitrophenyl)-1H-tetrazole is a compound that belongs to the tetrazole family, characterized by a tetrazole ring substituted with a nitrophenyl group. Tetrazoles are known for their applications in medicinal chemistry as carboxylic acid isosteres and have been extensively studied for their potential in creating new medical agents . The nitrophenyl group in 5-(4-Nitrophenyl)-1H-tetrazole contributes to its unique chemical and physical properties, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of tetrazole derivatives, including those with nitrophenyl groups, typically involves the functionalization of 1-aryltetrazole-5-thiones. For instance, 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole can be synthesized by oxidizing 5-methylsulfanyl-1(4-nitrophenyl)tetrazole with hydrogen peroxide in acetic acid, a process that can be accelerated using microwave irradiation . Additionally, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a related compound, is achieved through the nitration of 5-nitro-2-hydroxymethyl-tetrazole with fuming nitric acid and acetic anhydride .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is often characterized using various spectroscopic techniques such as MS, FT-IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was determined by X-ray single crystal diffraction analysis, revealing its orthorhombic system and specific crystal parameters . Similarly, the structure of 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole was studied using X-ray analysis, two-dimensional NMR spectroscopy, and quantum-chemical methods .
Chemical Reactions Analysis
Tetrazoles can undergo various chemical reactions, often involving their interaction with nucleophiles. For instance, 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole shows reactivity with nitrogen-centered nucleophiles . Additionally, the decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide can yield a mixture of products, including 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects properties such as density, solubility, and reactivity. For example, the density and crystal parameters of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole were determined through crystallographic studies . The inhibitory action of 1-(4-nitrophenyl)-5-amino-1H-tetrazole on the corrosion of stainless steel in acidic medium suggests that tetrazoles can also exhibit significant chemical stability and interaction with metal surfaces .
Scientific Research Applications
Corrosion Inhibition
5-(4-Nitrophenyl)-1H-Tetrazole derivatives demonstrate significant potential in inhibiting corrosion of various metals. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole exhibits excellent inhibition efficiencies against the corrosion of stainless steel in acidic solutions, following the Langmuir adsorption model (Ehsani et al., 2014; Ehsani, Ahmadi, & Ghanbari, 2015) Study on the Inhibition of 316L Stainless Steel Corrosion in Acidic Medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole Inhibitory Effect of Newly Synthesized Organic Compound in Corrosion of Aluminum: Electrochemical Investigation.
Chemical Synthesis and Structural Studies
The compound plays a crucial role in the synthesis of medical agents and the study of their structures. For example, research on reactions of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles contributes to the synthesis of new medical agents (Egorova, Artamonova, Hrabálek, & Koldobskii, 2005) Reactions of 5-Methylsulfinyl-1-(4-nitrophenyl)tetrazole with N-Nucleophiles. Additionally, the geometric features of its derivatives, like 1-(4-nitrophenyl)-1H-tetrazol-5-amine, provide insights into molecular interactions and structural formations (Lyakhov et al., 2008) Two derivatives of 1,5-disubstituted tetrazoles: 1-(4-nitrophenyl)-1H-tetrazol-5-amine and {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine.
Catalysis and Coordination Polymers
5-(4-Nitrophenyl)-1H-Tetrazole is used in the development of coordination polymers with potential catalytic properties. For example, its reactions with transition metals lead to new coordination polymers that exhibit catalytic properties in coupling reactions of α-amino acids and bromobenzene (Xu et al., 2015) Syntheses, structures and catalytic coupling reactions of two tetrazolate-based coordination polymers.
Other Applications
- Its derivatives are investigated for properties like catalysis in ester hydrolysis (Bhattacharya & Vemula, 2005) Effect of heteroatom insertion at the side chain of 5-alkyl-1H-tetrazoles on their properties as catalysts for ester hydrolysis at neutral pH.
- It has been used in cytochemical demonstrations of enzyme activity (Nachlas et al., 1957) CYTOCHEMICAL DEMONSTRATION OF SUCCINIC DEHYDROGENASE BY THE USE OF A NEW p-NITROPHENYL SUBSTITUTED DITETRAZOLE.
- Studies on its theoretical properties, like prototropic tautomerism, are significant in understanding its behavior in various chemical environments (Poplavskaya et al., 2000) Quantum-chemical study of five-membered nitrogen-containing heterocycles: III. Prototropic tautomerism of 1-aryltetrazol-5-ones and 1-aryltetrazole-5-thiones.
Safety And Hazards
The safety data sheet for a similar compound, 5-(4-Nitrophenyl)furfural, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The future directions for the research and development of 5-(4-Nitrophenyl)-1H-Tetrazole and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential therapeutic applications. For instance, a study reported the synthesis, characterization, crystal structure, anticancer activity, and antioxidant properties of some new 5,6,7,8-tetrahydroisoquinolines bearing 3 (4)-nitrophenyl group . The results revealed high antioxidant activity for most of the tested compounds, suggesting potential future directions in the development of antioxidant drugs .
properties
IUPAC Name |
5-(4-nitrophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUOBAHGBPSRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301237 | |
Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-1H-Tetrazole | |
CAS RN |
16687-60-8 | |
Record name | 16687-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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